REACTION_CXSMILES
|
CN(C)/C=[CH:4]/[C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16].I([O-])(=O)(=O)=[O:20].[Na+]>O.O1CCCC1>[CH3:14][O:13][C:11]([C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:20])=[C:6]([N+:15]([O-:17])=[O:16])[CH:7]=1)=[O:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
119.5 g
|
Type
|
reactant
|
Smiles
|
CN(\C=C\C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O.O1CCCC1
|
Name
|
|
Quantity
|
308 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was regulated at under +30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was thoroughly washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was thoroughly extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate phases were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The oil which crystallised after one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
was further processed without any more purification
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC(=C(C=O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |